molecular formula C15H10Cl2N2O2S2 B2748647 2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide CAS No. 476323-02-1

2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2748647
M. Wt: 385.28
InChI Key: VYPWHYAEHPUERN-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antitumor and Anticancer Activities

Several studies have synthesized and evaluated thiazole derivatives for their potential antitumor and anticancer activities. For instance, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives and screened them for antitumor activity against various human tumor cell lines. Among the tested compounds, some showed considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, Atta and Abdel‐Latif (2021) synthesized thiophene-based compounds that exhibited good inhibitory activity against several cell lines, highlighting the potential of thiazole derivatives in cancer therapy (Atta & Abdel‐Latif, 2021).

Antibacterial Activities

Mistry et al. (2009) synthesized thiazolidinone and acetidinone derivatives and evaluated their antimicrobial activity against different micro-organisms. The study demonstrates the potential of thiazole derivatives as antibacterial agents, with some compounds showing promising results against various bacteria (Mistry, Desai, & Intwala, 2009).

Optoelectronic Properties

Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes, indicating the potential use of such compounds in electronic devices. Their work demonstrates the synthesis of thiazole-containing monomers and their electrochemical polymerization, revealing useful optical band gaps and switching times for potential application in optoelectronics (Camurlu & Guven, 2015).

Chemical Reactivity and Biological Activity

Kumar and MisraNeeraj (2014) conducted a theoretical study on dichloro-substituted (1,3-thiazol-2-yl)acetamides to compare their chemical reactivity and evaluate their biological activities. The study suggests that these molecules show significant potential for coordination ability, chemical reactivity, and biological activities, highlighting their pharmacological importance (Kumar & MisraNeeraj, 2014).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2S2/c16-9-3-4-12(10(17)6-9)21-7-14(20)19-15-18-11(8-23-15)13-2-1-5-22-13/h1-6,8H,7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPWHYAEHPUERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

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